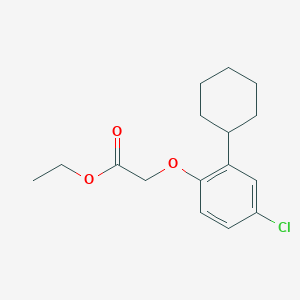

Ethyl (4-chloro-2-cyclohexylphenoxy)acetate

Description

Ethyl (4-chloro-2-cyclohexylphenoxy)acetate is a halogenated aromatic ester characterized by a phenoxy backbone substituted with a chlorine atom at the para position and a cyclohexyl group at the ortho position, linked to an ethyl acetate moiety. This compound is structurally related to phenoxyacetic acid derivatives, which are widely studied for their applications in agrochemicals, pharmaceuticals, and organic synthesis .

For example, Ethyl 2-(4-chlorophenoxy)acetate (CAS 10263-19-1) is synthesized by reacting 4-chlorophenol with ethyl chloroacetate in the presence of a base like K₂CO₃ and a catalyst (KI) under reflux conditions . A similar approach could be hypothesized for introducing the cyclohexyl group via alkylation or substitution.

Properties

IUPAC Name |

ethyl 2-(4-chloro-2-cyclohexylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClO3/c1-2-19-16(18)11-20-15-9-8-13(17)10-14(15)12-6-4-3-5-7-12/h8-10,12H,2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATUGUAQMCPQJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)Cl)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (4-chloro-2-cyclohexylphenoxy)acetate can be synthesized through a multi-step process involving the following key steps:

Formation of 4-chloro-2-cyclohexylphenol: This intermediate is prepared by the chlorination of 2-cyclohexylphenol.

Esterification: The 4-chloro-2-cyclohexylphenol is then reacted with ethyl chloroacetate in the presence of a base, such as sodium hydroxide, to form Ethyl (4-chloro-2-cyclohexylphenoxy)acetate.

Industrial Production Methods

In an industrial setting, the synthesis of Ethyl (4-chloro-2-cyclohexylphenoxy)acetate may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-chloro-2-cyclohexylphenoxy)acetate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.

Hydrolysis: Acidic or basic conditions can be used, with common reagents being hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

Substitution Reactions: Products include substituted phenoxyacetates.

Hydrolysis: Products include 4-chloro-2-cyclohexylphenoxyacetic acid and ethanol.

Oxidation and Reduction: Products include ketones, carboxylic acids, and alcohols.

Scientific Research Applications

Ethyl (4-chloro-2-cyclohexylphenoxy)acetate has various applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding studies.

Industry: It can be used in the production of agrochemicals, such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of Ethyl (4-chloro-2-cyclohexylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Ethyl (4-chloro-2-cyclohexylphenoxy)acetate, highlighting differences in substituents, physicochemical properties, and applications:

*Calculated based on structural formula.

Structural and Functional Differences

This may limit its utility in reactions requiring high electrophilicity . Halogen Variation: Compounds like 2-Ethylhexyl-2,4-dichlorophenoxy acetate (CAS 1928-43-4) exhibit higher halogen content, enhancing pesticidal activity but increasing environmental persistence .

Physicochemical Properties: The liquid state of 2-Ethylhexyl-2,4-dichlorophenoxy acetate (MP: -37°C) contrasts with the solid state of Ethyl 2-(4-chloro-2-cyanophenoxy)acetate, reflecting differences in molecular symmetry and intermolecular interactions . Solubility: Ethyl (2-acetyl-4-chlorophenoxy)acetate (CAS 100119-57-1) and related acetoacetates are more polar due to keto groups, enhancing solubility in organic solvents compared to the hydrophobic cyclohexyl analog .

Crystallography: Structural analogs like Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate (CAS 1247619-04-0) have been characterized using SHELX software, highlighting the role of X-ray crystallography in confirming stereochemistry and molecular packing .

Biological Activity

Ethyl (4-chloro-2-cyclohexylphenoxy)acetate is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agriculture. This article reviews the current knowledge on the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

Ethyl (4-chloro-2-cyclohexylphenoxy)acetate has a complex structure that contributes to its biological activity. The molecular formula is C₁₈H₂₃ClO₃, and its structure includes a chloro-substituted phenyl ring linked to a cyclohexyl group through an ether bond.

| Property | Value |

|---|---|

| Molecular Weight | 320.83 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P (Partition Coefficient) | 3.5 |

Antimicrobial Properties

Research indicates that ethyl (4-chloro-2-cyclohexylphenoxy)acetate exhibits significant antimicrobial activity against various pathogens. A study assessed its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating notable inhibition zones.

Case Study: Antimicrobial Efficacy

In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 50 µg/mL.

- Escherichia coli : MIC of 75 µg/mL.

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Ethyl (4-chloro-2-cyclohexylphenoxy)acetate has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines.

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF-7 | 25 |

| A549 | 35 |

The compound's mechanism of action appears to involve the modulation of cell signaling pathways related to apoptosis and cell cycle regulation.

The biological effects of ethyl (4-chloro-2-cyclohexylphenoxy)acetate may be attributed to its interaction with specific molecular targets. Studies suggest that it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed antimicrobial and anticancer effects.

Enzyme Inhibition Studies

Research has indicated that the compound can inhibit enzymes such as:

- Cyclooxygenase (COX) : Implicated in inflammation.

- Topoisomerase II : Important in DNA replication and repair.

Inhibition of these enzymes can lead to reduced inflammation and cancer cell proliferation, respectively.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.